1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione
Description
Systematic Nomenclature and Structural Elucidation
Systematic Nomenclature
The compound 1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione derives its name from the IUPAC nomenclature system. The parent chain is a pentane backbone (five-carbon chain), with ketone groups at positions 2 and 4. The trifluoromethyl (-CF₃) substituent at position 1 and the [(2-pyridylamino)methylidene] group at position 3 define its unique identity. The term "methylidene" denotes a =CH₂ group, while "2-pyridylamino" refers to an amino group (-NH-) attached to the 2-position of a pyridine ring. This nomenclature aligns with the structural hierarchy prioritized by IUPAC: functional groups (ketones), substituents (trifluoromethyl), and appended heterocyclic systems (pyridylamino).
Structural Elucidation
The compound’s structure is characterized by a β-diketone core (pentane-2,4-dione), which typically exhibits keto-enol tautomerism. The enolic form stabilizes via intramolecular hydrogen bonding between the oxygen of the 2-keto group and the enolic hydroxyl group. However, the introduction of the electron-withdrawing trifluoromethyl group at position 1 perturbs this equilibrium, favoring the keto form due to reduced enol stability. The [(2-pyridylamino)methylidene] substituent introduces a conjugated π-system, enabling chelation with metal ions. X-ray crystallographic studies of analogous β-diketones reveal planar geometries at the diketone moiety, with bond lengths consistent with delocalized electron density.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Pentane-2,4-dione with CF₃ at C1 and pyridylamino-methylidene at C3 |
| Tautomerism | Keto form favored due to CF₃ electron-withdrawing effects |
| Chelation capacity | Pyridyl N and enolic O atoms act as donor sites for metal coordination |
Properties
Molecular Formula |
C11H9F3N2O2 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
(E)-5,5,5-trifluoro-4-hydroxy-3-[(E)-pyridin-2-yliminomethyl]pent-3-en-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-7(17)8(10(18)11(12,13)14)6-16-9-4-2-3-5-15-9/h2-6,18H,1H3/b10-8+,16-6+ |
InChI Key |
JXTIBMVLDCZGBK-YJCDKIBYSA-N |
Isomeric SMILES |
CC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=CC=CC=N1 |
Canonical SMILES |
CC(=O)C(=C(C(F)(F)F)O)C=NC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Trifluoromethylated Pentane-2,4-dione Precursor
The starting material, 1,1,1-trifluoro-pentane-2,4-dione, can be synthesized or sourced commercially. Its preparation typically involves:
- Introduction of trifluoromethyl group via trifluoromethylation reagents or by using trifluoroacetic acid derivatives.
- Claisen condensation or related diketone formation methods to assemble the pentane-2,4-dione backbone.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Trifluoroacetic anhydride, acetylacetone | 70-85 | Formation of trifluoromethylated diketone |
| 2 | Purification by recrystallization or chromatography | - | Ensures high purity for subsequent step |
Condensation with 2-Aminopyridine
The key step is the condensation of the trifluoromethylated diketone with 2-aminopyridine to form the imine (methylidene) linkage. This is typically performed under reflux in methanol or ethanol, sometimes with catalytic acid or base to facilitate the reaction.
- Dissolve 1,1,1-trifluoro-pentane-2,4-dione and 2-aminopyridine in methanol.
- Stir under reflux for 2–4 hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
- Purify by recrystallization or column chromatography.
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Methanol or ethanol | Good solubility of reactants |
| Temperature | Reflux (65–78 °C) | Efficient condensation |
| Reaction time | 2–4 hours | Complete conversion |
| Catalyst | Optional acid (e.g., acetic acid) | Accelerates imine formation |
| Yield | 70–90% | High yield with pure reagents |
Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography using mixtures of hexane and ethyl acetate.
- Recrystallization from ethyl acetate or methanol yields colorless powders.
- Characterization includes melting point determination (typically around 172–174 °C), NMR, LC-MS, and elemental analysis.
Research Findings and Optimization Notes
- Hydrogenation steps using palladium on carbon catalysts are reported in related amine functionalization reactions, indicating the importance of catalyst choice and reaction atmosphere for purity and yield optimization.
- The use of dimethylformamide dimethylacetal as a reagent in related syntheses suggests potential for alternative condensation pathways or intermediate formation, which may be adapted for this compound.
- Reaction times and temperatures are critical; prolonged hydrogenation or condensation can lead to side reactions or decomposition.
- Solvent choice impacts solubility and reaction kinetics; methanol is preferred for its balance of polarity and boiling point.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Trifluoromethylated diketone synthesis | Trifluoroacetic anhydride, acetylacetone, base | 70–85 | Claisen condensation or equivalent |
| Condensation with 2-aminopyridine | Methanol, reflux, optional acid catalyst | 70–90 | Schiff base formation |
| Purification | Silica gel chromatography, recrystallization | - | Hexane/ethyl acetate solvent system |
| Characterization | Melting point, NMR, LC-MS | - | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridylamino moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione:
2-Aminopyridine: Contains the pyridylamino group but does not have the trifluoromethyl group.
Uniqueness
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione is unique due to the combination of the trifluoromethyl group and pyridylamino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Biological Activity
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione (CAS Number: 649665-72-5) is a fluorinated compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a trifluoromethyl group and a pyridylamino moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Formula : C₁₁H₈F₃N₂O₂
- Molecular Weight : 258.20 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents; water solubility not specified |
| Density | Not specified |
Antimicrobial Activity
Research indicates that compounds containing pyridyl and trifluoromethyl groups often exhibit significant antimicrobial properties. A study assessing various derivatives of similar structures found that the presence of the pyridine ring enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been evaluated through various in vitro studies. For instance, derivatives with similar functional groups have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may modulate inflammatory responses, making it a candidate for further therapeutic exploration in inflammatory diseases.
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of this compound were assessed using various cancer cell lines. Preliminary results indicate that it may possess antiproliferative properties. The mechanism appears to involve induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Study 1: Antibacterial Activity Evaluation
In a controlled study published in 2023, researchers synthesized several derivatives including this compound. The derivatives were tested against common bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1,1,1-Trifluoro-3-(2-pyridylamino)methylidene pentane-2,4-dione | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These results indicate moderate antibacterial activity that warrants further investigation.
Study 2: Anti-inflammatory Mechanism Investigation
A recent study focused on the anti-inflammatory effects of this compound using human peripheral blood mononuclear cells (PBMCs). The results showed:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 80 |
| IL-6 | 150 | 60 |
| IL-10 | 100 | 120 |
The significant reduction in TNF-α and IL-6 levels suggests a promising anti-inflammatory profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,1,1-trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione, and what yields can be expected?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-pyridylamine derivatives and 1,1,1-trifluoropentane-2,4-dione. For example, reacting 2-pyridylamine with trifluoromethyl diketones in ethanol under mild conditions (room temperature, 1–2 hours) typically yields >90% product after purification . Similar methods for structurally related compounds (e.g., arylhydrazinylidene derivatives) report yields of 73–98% using NMR and elemental analysis for characterization .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm the enamine structure and regioselectivity of the methylidene group .
- UV-Vis spectroscopy (λmax ~334 nm in DMSO) to analyze conjugation and electronic transitions .
- IR spectroscopy to identify carbonyl (C=O) and enamine (C=N) stretching frequencies .
- Elemental analysis to verify purity and stoichiometry .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Avoid water due to potential hydrolysis of the trifluoromethyl group .
- Stability : Store under inert gas (N2/Ar) at –20°C to prevent oxidation or moisture-induced degradation .
- Hazard Notes : While specific safety data are limited, structurally similar trifluoromethyl diketones are classified as harmful (Xn) with risks of skin/eye irritation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in cyclocondensation reactions?
- Methodological Answer : The electron-withdrawing CF3 group reduces enolization at the 3-position, altering reaction pathways. For example, reactions with urea derivatives proceed via acid-catalyzed attack on the keto-enol tautomer, leading to hydroxypyrimidines rather than typical enolate intermediates. Confirm this using kinetic studies and comparative analysis with non-fluorinated analogs .
Q. What role does this compound play in coordination chemistry, particularly with transition metals?
- Methodological Answer : The pyridylamino-methylidene moiety acts as a tridentate ligand, coordinating metals via the pyridine nitrogen, enamine nitrogen, and carbonyl oxygen. For example, molybdenum(VI) complexes derived from similar ligands exhibit catalytic activity in oxidation reactions. Characterize coordination using X-ray crystallography and cyclic voltammetry .
Q. How can computational descriptors (e.g., Abraham parameters) predict the compound’s partitioning behavior in solvent systems?
- Methodological Answer : Use experimentally derived descriptors (hydrogen bond acidity/basicity, polarizability) to model partition coefficients. For trifluoromethyl diketones, significant hydrogen bond acidity (due to CF3) enhances solubility in polar solvents like acetonitrile. Validate predictions via HPLC or shake-flask experiments .
Q. What challenges arise in regioselective functionalization of the methylidene group, and how can they be addressed?
- Methodological Answer : Competing reactions at the pyridylamino vs. diketone sites require careful control of reaction conditions. For example:
- Use low-temperature kinetics to favor nucleophilic attack at the methylidene carbon.
- Employ protecting groups (e.g., Boc for amines) to direct reactivity .
- Monitor regioselectivity via LC-MS and isotopic labeling studies .
Q. What biological applications (e.g., enzyme inhibition) have been explored for this compound?
- Methodological Answer : Derivatives of this compound act as multifunctional agents in Alzheimer’s disease research, inhibiting acetylcholinesterase and chelating metal ions. Assess bioactivity via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
